REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6]CC#N)=[N+:2]=[N-:3].[OH-:10].[K+].[CH2:12]([OH:14])[CH3:13]>O>[N:1]([CH2:4][CH2:5][CH2:6][CH2:13][C:12]([OH:10])=[O:14])=[N+:2]=[N-:3] |f:1.2|
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Name
|
|
Quantity
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12.4 g
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Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CCCCC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
23 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 18 h
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Duration
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18 h
|
Type
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WASH
|
Details
|
washed with ether
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The ethyl acetate was evaporated under reduced pressure
|
Type
|
DISTILLATION
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Details
|
the resulting yellow liquid was distilled under high vacuum
|
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |